7-bromo-4-fluoro-1H-indazole
Overview
Description
7-bromo-4-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 . It is a derivative of indazole, which is a highly conjugated molecule . Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole moiety fused to a benzene ring with a bromine atom at the 7-position and a fluorine atom at the 4-position . The molecular weight of this compound is 215.02 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole include the cyclization of ortho-substituted benzylidenehydrazine . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical and Chemical Properties Analysis
The physical form of this compound is a solid . It has a molecular weight of 215.02 g/mol . The compound should be stored at room temperature .Scientific Research Applications
Thermodynamic and Electrochemical Evaluation
Triazole Schiff bases, including indazole derivatives, have been investigated for their potential as corrosion inhibitors on mild steel in acidic media. These studies involve thermodynamic, electrochemical, and quantum chemical evaluations, highlighting the relevance of indazole derivatives in materials science, particularly in corrosion protection. The research demonstrates how varying the substituents on the indazole ring affects the compound's efficiency as a corrosion inhibitor, providing insights into the design of new materials with improved protective qualities (Chaitra, Mohana, & Tandon, 2015).
Pharmacological Applications
Indazole derivatives have been explored for their pharmacological properties, including as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. Studies on substituted indazole derivatives reveal their potential to selectively inhibit different isoforms of NOS, which could have therapeutic implications in conditions associated with nitric oxide, such as inflammation and neurodegenerative diseases (Bland-Ward & Moore, 1995). This research underscores the significance of indazole modifications in developing new drugs with specific target profiles.
Synthetic Chemistry and Material Science
Research into the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride, utilizing organic azides and indazole derivatives, showcases the versatility of indazole compounds in synthetic chemistry. These methodologies enable the production of various sulfonates, sulfonamides, and sulfonic acid derivatives, expanding the toolbox for creating novel materials and chemicals with potential applications in multiple industries (Thomas & Fokin, 2018).
Mechanism of Action
Target of Action
7-Bromo-4-fluoro-1H-indazole is a heterocyclic compound that has been investigated for its potential biological activity Compounds containing an indazole fragment have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
The fluorine group in the molecule is electron-deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables intermolecular interaction, including π−π stacking and H−F hydrogen/halogen bonding .
Biochemical Pathways
Indazole-containing compounds have been known to interact with various biochemical pathways depending on their specific targets .
Result of Action
Indazole-containing compounds have shown a wide range of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
It is generally important to consider factors such as ph, temperature, and the presence of other molecules in the environment when considering the action of a compound .
Safety and Hazards
This compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use personal protective equipment and ensure adequate ventilation when handling this compound .
Future Directions
The future directions for the study of 7-bromo-4-fluoro-1H-indazole could involve further exploration of its synthesis methods, particularly the cyclization of ortho-substituted benzylidenehydrazine . Additionally, its potential applications in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors could be further investigated .
Properties
IUPAC Name |
7-bromo-4-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELXNIJOPEOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625893 | |
Record name | 7-Bromo-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-72-9 | |
Record name | 7-Bromo-4-fluoro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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